![molecular formula C7H5IN2 B2503334 1-碘代咪唑并[1,5-a]吡啶 CAS No. 1422773-18-9](/img/structure/B2503334.png)
1-碘代咪唑并[1,5-a]吡啶
描述
1-Iodoimidazo[1,5-a]pyridine is a heterocyclic compound that features an iodine atom attached to the imidazo[1,5-a]pyridine core. This compound is part of a broader class of imidazopyridines, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis . The unique structure of 1-Iodoimidazo[1,5-a]pyridine makes it a valuable intermediate in the synthesis of various biologically active molecules and functional materials .
科学研究应用
1-Iodoimidazo[1,5-a]pyridine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of anti-inflammatory, anti-cancer, and anti-tumor agents.
Materials Science: The compound is used in the development of luminescent materials and optoelectronic devices.
Organic Synthesis: It acts as a building block for the construction of complex heterocyclic compounds.
Biological Research: The compound is utilized in the study of biological pathways and molecular interactions.
作用机制
Target of Action
1-Iodoimidazo[1,5-a]pyridine is a derivative of imidazopyridine, a fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry Imidazopyridine derivatives have been shown to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
Studies on imidazopyridine derivatives have shown that these compounds can induce cell cycle arrest at the g2/m phase, suggesting inhibition of tubulin polymerization . They can also activate Caspase-3 , and inhibit the PI3K/Akt/mTOR signaling pathway .
Biochemical Pathways
Imidazopyridine derivatives have been shown to affect the cell cycle, apoptosis, and the pi3k/akt/mtor signaling pathway . These pathways play crucial roles in cell proliferation, survival, and growth, and their disruption can lead to the death of cancer cells .
Result of Action
Imidazopyridine derivatives have been shown to induce cell cycle arrest, activate apoptosis, and inhibit the pi3k/akt/mtor signaling pathway . These effects can lead to the death of cancer cells .
生化分析
Biochemical Properties
Imidazopyridine, a similar compound, has been recognized for its wide range of applications in medicinal chemistry . It exhibits significant activity against multidrug-resistant tuberculosis .
Cellular Effects
Some imidazopyridine derivatives have shown potential anticancer activity against breast cancer cells .
Molecular Mechanism
It has been synthesized through a transition-metal-free sp3 C–H amination reaction . This suggests that it may interact with biomolecules through amination reactions.
Temporal Effects in Laboratory Settings
Its synthesis has been described as operationally simple and can be conveniently carried out on a gram scale .
Metabolic Pathways
Imidazopyridine derivatives have been recognized for their wide range of applications in medicinal chemistry , suggesting that they may interact with various enzymes and cofactors.
准备方法
Synthetic Routes and Reaction Conditions: 1-Iodoimidazo[1,5-a]pyridine can be synthesized through several methods, including:
Iodine-Mediated One-Pot Synthesis: This method involves the reaction of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates in the presence of iodine.
Transition-Metal-Free sp3 C-H Amination: This approach employs molecular iodine to facilitate the amination of 2-pyridyl ketones and alkylamines, resulting in the formation of imidazo[1,5-a]pyridine derivatives.
Industrial Production Methods: While specific industrial production methods for 1-Iodoimidazo[1,5-a]pyridine are not extensively documented, the aforementioned synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
1-Iodoimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in 1-Iodoimidazo[1,5-a]pyridine can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form imidazo[1,5-a]pyridine derivatives with different oxidation states.
Reduction Reactions: Reduction of 1-Iodoimidazo[1,5-a]pyridine can yield imidazo[1,5-a]pyridine derivatives with reduced functional groups.
Common Reagents and Conditions:
Substitution: Organometallic reagents (e.g., Grignard reagents) or nucleophiles (e.g., amines) under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted imidazo[1,5-a]pyridines with various functional groups.
- Oxidized imidazo[1,5-a]pyridine derivatives.
- Reduced imidazo[1,5-a]pyridine derivatives.
相似化合物的比较
1-Iodoimidazo[1,5-a]pyridine can be compared with other imidazopyridine derivatives, such as:
Imidazo[1,2-a]pyridine: Known for its antiviral, antibacterial, and anti-inflammatory properties.
Imidazo[4,5-b]pyridine: Utilized in the synthesis of pharmaceutical agents with diverse biological activities.
Imidazo[4,5-c]pyridine: Employed in the development of materials with unique optical and electronic properties.
Uniqueness: 1-Iodoimidazo[1,5-a]pyridine is unique due to the presence of the iodine atom, which enhances its reactivity and potential for functionalization. This makes it a versatile intermediate for the synthesis of various biologically active molecules and functional materials .
属性
IUPAC Name |
1-iodoimidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-7-6-3-1-2-4-10(6)5-9-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAJSPWQQIHUCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
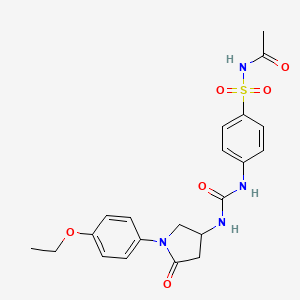
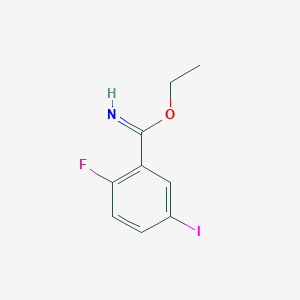
![2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2503257.png)
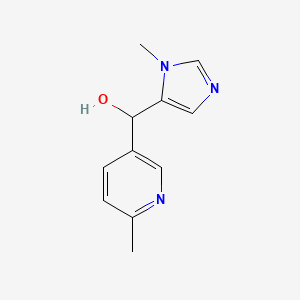
![2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2503259.png)

![(2E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2503261.png)
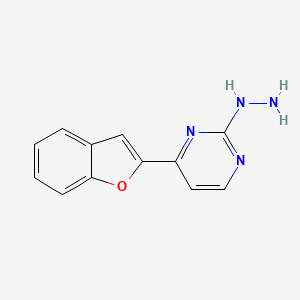
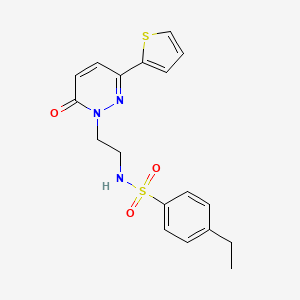

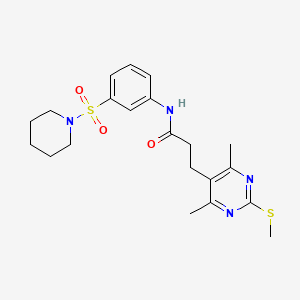

![Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B2503272.png)

